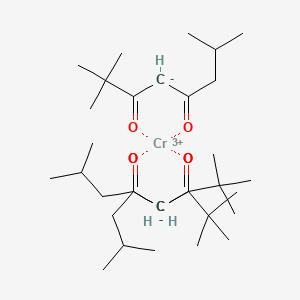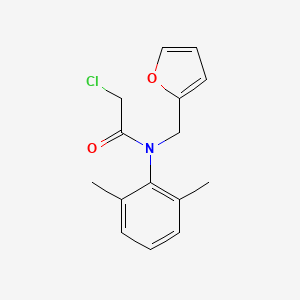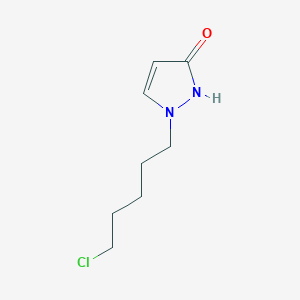
3H-Pyrazol-3-one, 1-(5-chloropentyl)-1,2-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloropentyl)-1H-pyrazol-3(2H)-one is a synthetic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 5-chloropentyl halides with pyrazole derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where 5-chloropentyl halides react with pyrazole in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-chloropentyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated pentyl chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(5-chloropentyl)-1H-pyrazol-3(2H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(5-chloropentyl)-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:
1-(5-chloropentyl)-1H-indol-3-yl: This compound has a similar chlorinated pentyl chain but is attached to an indole ring instead of a pyrazole ring.
1-(5-chloropentyl)-1H-indazole-3-carboxamide: Another similar compound with a chlorinated pentyl chain, but attached to an indazole ring and a carboxamide group.
The uniqueness of 1-(5-chloropentyl)-1H-pyrazol-3(2H)-one lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
55781-89-0 |
|---|---|
Fórmula molecular |
C8H13ClN2O |
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
2-(5-chloropentyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C8H13ClN2O/c9-5-2-1-3-6-11-7-4-8(12)10-11/h4,7H,1-3,5-6H2,(H,10,12) |
Clave InChI |
XGXWUMBAINLGTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(NC1=O)CCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


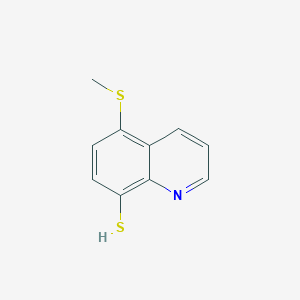
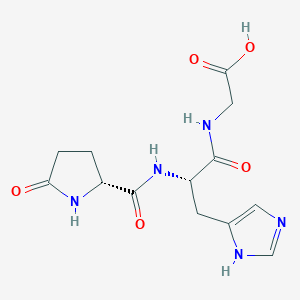
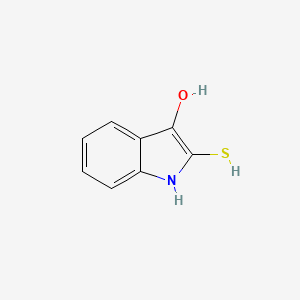
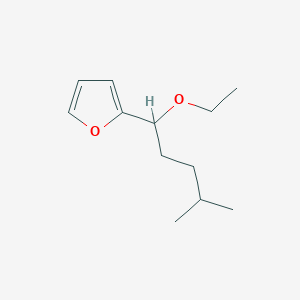
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
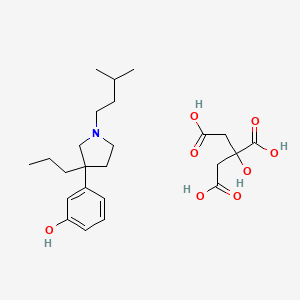
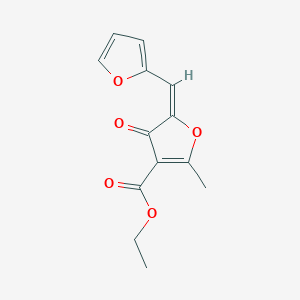
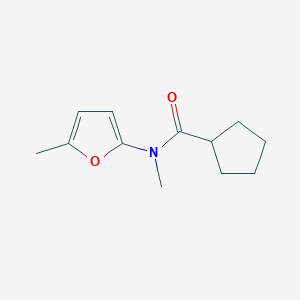
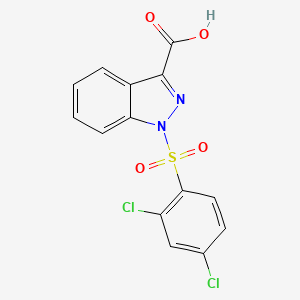
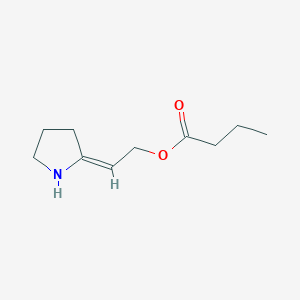
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
